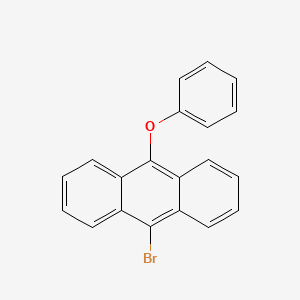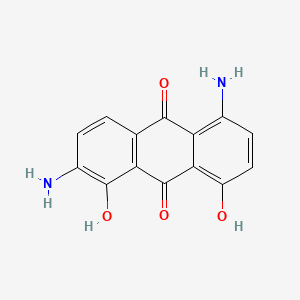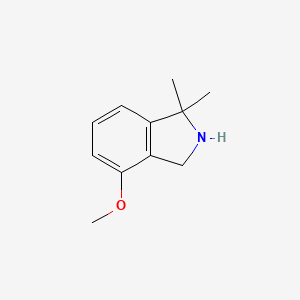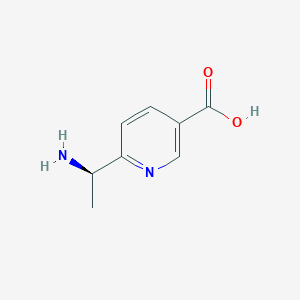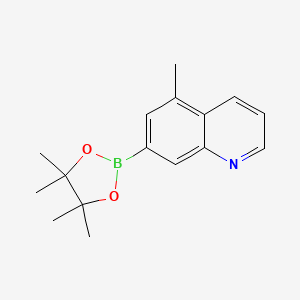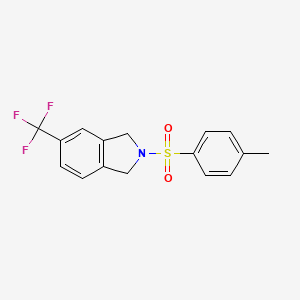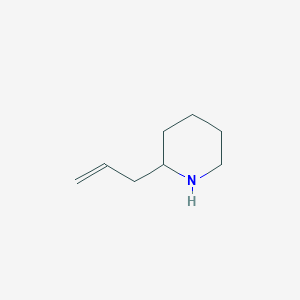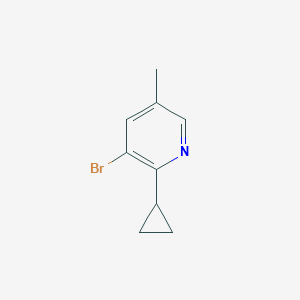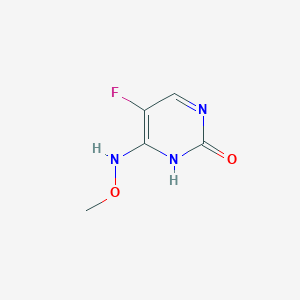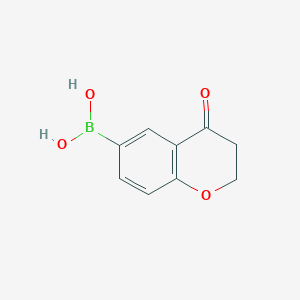
(4-Oxochroman-6-yl)boronicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Oxochroman-6-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a chroman ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-Oxochroman-6-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds . This reaction employs a palladium catalyst and a boronic acid reagent to couple with an aryl halide under mild conditions. The general reaction conditions include the use of a base such as potassium carbonate in a solvent like ethanol or water, and the reaction is usually carried out at temperatures ranging from 50°C to 100°C .
Industrial Production Methods: Industrial production of (4-Oxochroman-6-yl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions: (4-Oxochroman-6-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or boronate.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are typical reagents for substitution reactions.
Major Products: The major products formed from these reactions include boronic esters, borates, and various substituted chroman derivatives .
Aplicaciones Científicas De Investigación
(4-Oxochroman-6-yl)boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which (4-Oxochroman-6-yl)boronic acid exerts its effects involves the interaction of the boronic acid group with various molecular targets. In the case of Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, forming a new carbon-carbon bond . In biological systems, the boronic acid group can form reversible covalent bonds with diols, making it useful for sensing and labeling applications .
Comparación Con Compuestos Similares
- Phenylboronic acid
- 4-Carboxyphenylboronic acid
- 2-Bromo-5-pyridylboronic acid
Comparison: (4-Oxochroman-6-yl)boronic acid is unique due to its chroman ring system, which imparts distinct chemical properties and reactivity compared to simpler boronic acids like phenylboronic acid . The presence of the chroman ring can influence the compound’s stability, solubility, and interaction with other molecules, making it particularly valuable in specific applications such as drug development and materials science .
Propiedades
Fórmula molecular |
C9H9BO4 |
|---|---|
Peso molecular |
191.98 g/mol |
Nombre IUPAC |
(4-oxo-2,3-dihydrochromen-6-yl)boronic acid |
InChI |
InChI=1S/C9H9BO4/c11-8-3-4-14-9-2-1-6(10(12)13)5-7(8)9/h1-2,5,12-13H,3-4H2 |
Clave InChI |
MGIYJQXBLLRIEF-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC2=C(C=C1)OCCC2=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



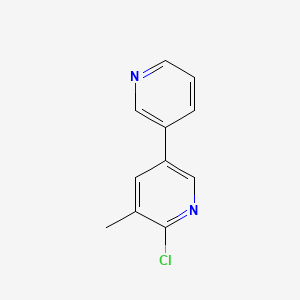
![2-(Trifluoromethyl)-3H-imidazo[4,5-b]pyridine-5-carboxylicacid](/img/structure/B15248454.png)
